molecular formula C15H21NO B8109699 (2S,3R)-2-Benzyl-3-(cyclopropylmethoxy)pyrrolidine

(2S,3R)-2-Benzyl-3-(cyclopropylmethoxy)pyrrolidine

Cat. No.: B8109699
M. Wt: 231.33 g/mol
InChI Key: GXJCMOGWNQVPJH-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-2-Benzyl-3-(cyclopropylmethoxy)pyrrolidine: is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceuticals due to their structural similarity to natural amino acids and peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Reductive amination: This involves the reaction of benzaldehyde with cyclopropylmethanol in the presence of a reducing agent such as sodium cyanoborohydride.

  • Nucleophilic substitution: This method involves the substitution of a suitable leaving group with cyclopropylmethanol in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reductive amination or nucleophilic substitution reactions. These methods are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

(2S,3R)-2-Benzyl-3-(cyclopropylmethoxy)pyrrolidine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding pyrrolidone derivative.

  • Reduction: Reduction reactions can be used to convert the pyrrolidone derivative back to the pyrrolidine structure.

  • Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Pyrrolidone derivatives.

  • Reduction: The original pyrrolidine structure.

  • Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

(2S,3R)-2-Benzyl-3-(cyclopropylmethoxy)pyrrolidine: has several applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions.

  • Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which (2S,3R)-2-Benzyl-3-(cyclopropylmethoxy)pyrrolidine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(2S,3R)-2-Benzyl-3-(cyclopropylmethoxy)pyrrolidine: is similar to other pyrrolidine derivatives, but it has unique structural features that distinguish it from other compounds. Some similar compounds include:

  • 2-Benzylpyrrolidine: Lacks the cyclopropylmethoxy group.

  • 3-(Cyclopropylmethoxy)pyrrolidine: Lacks the benzyl group.

  • 2-Benzyl-3-methoxypyrrolidine: Has a methoxy group instead of cyclopropylmethoxy.

Properties

IUPAC Name

(2S,3R)-2-benzyl-3-(cyclopropylmethoxy)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-4-12(5-3-1)10-14-15(8-9-16-14)17-11-13-6-7-13/h1-5,13-16H,6-11H2/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJCMOGWNQVPJH-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCNC2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]([C@@H]1OCC2CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.